molecular formula C14H15N3O3 B2360062 N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-07-3

N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2360062
CAS No.: 898419-07-3
M. Wt: 273.292
InChI Key: RQYNDKRRIBTCPW-UHFFFAOYSA-N
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Description

N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound featuring a pyrrolo[3,2,1-ij]quinoline core substituted at the 8-position with an oxalamide moiety. The oxalamide group (N-methyl-N2-oxalyl) introduces distinct electronic and steric properties compared to simpler amide derivatives.

Properties

IUPAC Name

N-methyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-15-13(19)14(20)16-10-6-8-2-3-11(18)17-5-4-9(7-10)12(8)17/h6-7H,2-5H2,1H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNDKRRIBTCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrroloquinoline core. Its molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, with a molecular weight of approximately 270.27 g/mol. Understanding the chemical structure is crucial for elucidating its biological functions.

Research suggests that compounds with similar structures exhibit a variety of biological activities:

  • Anticoagulant Activity : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin can inhibit coagulation factors such as Factor Xa and Factor XIa. For example, a related compound demonstrated an IC50 value of 3.68 µM against Factor Xa and 2 µM against Factor XIa .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial properties, affecting pathways related to microbial infections .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity. A study on fused pyrroles indicated significant inhibition of pro-inflammatory cytokines in vitro .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Reference
AnticoagulantInhibits Factor Xa and XIa; IC50: 3.68 µM (Xa), 2 µM (XIa)
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorPotential effects on tumor growth pathways

Case Studies

  • In Vitro Testing for Anticoagulant Activity :
    • A series of derivatives based on the pyrroloquinoline structure were synthesized and tested for their ability to inhibit coagulation factors. The most potent inhibitors were identified through docking studies and subsequent in vitro assays.
  • Anti-inflammatory Screening :
    • A study evaluated several fused pyrrole compounds for their ability to inhibit inflammatory mediators. The results indicated that some derivatives showed significant inhibition compared to standard anti-inflammatory drugs.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrrolo[3,2,1-ij]quinoline scaffold is common among the compared compounds. Key differences arise in substituents at the 8-position:

Compound Name / ID Substituent at 8-Position Functional Group Characteristics Key References
Target Compound N1-methyl-oxalamide Diamide (two amide bonds), polar, H-bond donor
N-(4-oxo-...quinolin-8-yl)propionamide (898435-23-9) Propionamide Monoamide, moderate polarity
N-(4-oxo-...quinolin-8-yl)isobutyramide (898461-87-5) Isobutyramide Branched monoamide, lower polarity
8-Fluoro-...quinolin-2(1H)-one (16d) Fluoro-thioxoimidazolidinone Electron-withdrawing, rigid heterocycle
8-(Furan-2-carbonyl)-...quinolin-4-one (15b) Furan carbonyl Aromatic, planar, π-π stacking potential

Key Observations :

  • Bulky substituents (e.g., isobutyramide) may reduce solubility but increase metabolic stability .
  • Electron-withdrawing groups (e.g., fluoro in 16d) could enhance electrophilic interactions in enzyme inhibition .

Physicochemical and Spectral Properties

Melting Points and Stability

  • 16d (Fluoro-thioxoimidazolidinone): High m.p. (352–354°C), indicating strong crystal lattice forces .
  • Target Compound : Expected moderate m.p. (~200–300°C) due to oxalamide polarity and flexibility.

Spectroscopic Data

  • IR Spectroscopy: Oxalamide: Peaks at ~1726 cm⁻¹ (C=O stretch) and ~1303 cm⁻¹ (N–H bend) . Monoamides: Single C=O stretch at ~1680–1700 cm⁻¹ .
  • NMR: Oxalamide protons resonate as distinct singlets (δ 2.8–3.2 ppm for N-methyl; δ 8.1–8.5 ppm for NH) . Aromatic protons in pyrroloquinoline core appear at δ 6.5–7.5 ppm .

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